molecular formula C20H21BrN2O4S B3623116 N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B3623116
M. Wt: 465.4 g/mol
InChI Key: ZLTHREWYTFLSER-UHFFFAOYSA-N
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Description

“N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. This means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an amide group, and three ethoxy groups attached to a benzene ring .


Chemical Reactions Analysis

As for its reactivity, the benzothiazole ring is aromatic and hence relatively stable. The amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The ethoxy groups might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, melting point, solubility, and stability would need to be determined experimentally .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action. Benzothiazoles are known to have diverse biological activities, and the specific effects would depend on the exact nature of the compound and its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a therapeutic agent .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S/c1-4-25-15-9-12(10-16(26-5-2)18(15)27-6-3)19(24)23-20-22-14-8-7-13(21)11-17(14)28-20/h7-11H,4-6H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTHREWYTFLSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
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N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
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N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
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N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Reactant of Route 5
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Reactant of Route 6
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N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

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